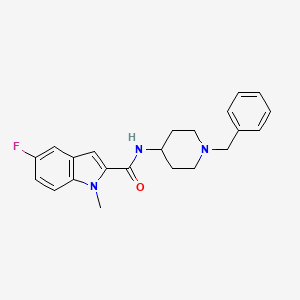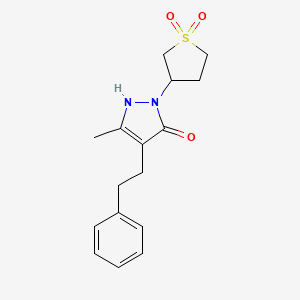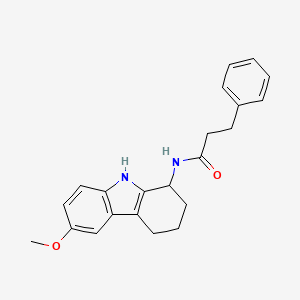![molecular formula C18H16ClN7O B12177140 N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12177140.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the propyl chain: The benzimidazole derivative is then alkylated using a suitable propyl halide in the presence of a base.
Formation of the tetrazole ring: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Final coupling: The benzimidazole-propyl derivative is coupled with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions:
Substitution reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and reduction: The benzimidazole and tetrazole rings can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and reduction: Oxidized or reduced forms of the benzimidazole and tetrazole rings.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
科学研究应用
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biological Activity: The compound could interfere with cellular pathways, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(3,5-dinitro-benzylsulfanyl)-1H-benzimidazole.
Tetrazole derivatives: Compounds like 5-(4-pyridyl)-1H-tetrazole.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide is unique due to the combination of benzimidazole and tetrazole moieties in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C18H16ClN7O |
|---|---|
分子量 |
381.8 g/mol |
IUPAC 名称 |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16ClN7O/c19-14-8-7-12(26-11-21-24-25-26)10-13(14)18(27)20-9-3-6-17-22-15-4-1-2-5-16(15)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23) |
InChI 键 |
FDLCHFOXWAHSQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12177061.png)

![3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12177069.png)
![1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12177074.png)


![4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B12177097.png)
![8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12177105.png)
![2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12177127.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)
![1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide](/img/structure/B12177159.png)

